2-Phenylhexahydro-4,7-methanoisoindoline
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Overview
Description
2-Phenylhexahydro-4,7-methanoisoindoline is an organic compound with the molecular formula C15H19N. It is a heterocyclic compound, meaning it contains a ring structure composed of at least one atom other than carbon. This compound is notable for its unique structure, which includes a hexahydro-4,7-methanoisoindoline core with a phenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexahydro-4,7-methanoisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenylhexahydro-4,7-methanoisoindoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenylhexahydro-4,7-methanoisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenylhexahydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various physiological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyltetrahydropyrido[4,3-b]indoles
- 5-Phenylhexahydro-azepino[4,5-b]indoles
- 1H-Isoindole-1,3(2H)-dione derivatives
Uniqueness
2-Phenylhexahydro-4,7-methanoisoindoline is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
78593-86-9 |
---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-phenyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-5,11-12,14-15H,6-10H2 |
InChI Key |
QPAIRGGZQJJUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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